molecular formula C19H20FN3O2 B2664079 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylbenzyl)urea CAS No. 891104-34-0

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylbenzyl)urea

Cat. No.: B2664079
CAS No.: 891104-34-0
M. Wt: 341.386
InChI Key: GGIRGIVAXKTWFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylbenzyl)urea is a useful research compound. Its molecular formula is C19H20FN3O2 and its molecular weight is 341.386. The purity is usually 95%.
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Scientific Research Applications

Role in Orexin Receptor Mechanisms

Orexins and their receptors modulate various physiological processes, including feeding, arousal, stress, and drug abuse. Research into selective antagonism at Orexin-1 Receptors (OX1R) using compounds with similar structures has suggested novel pharmacological treatments for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012). This finding underscores the potential application of urea derivatives in studying neural systems that motivate compulsive food seeking and intake.

Synthesis and Radiopharmaceutical Applications

The synthesis of potent nonpeptide CCR1 antagonists, including complex urea derivatives, has been detailed, showcasing their application in the development of radiolabeled compounds for potential diagnostic and therapeutic purposes (Mäding et al., 2006). Such compounds, when labeled with radioisotopes like fluorine-18, can serve as molecular imaging agents, indicating their significant role in medical imaging and cancer research.

Nonlinear Optical Materials

Research on molecular complexation for the design of noncentrosymmetric structures has highlighted the relevance of urea derivatives in the development of materials with quadratic nonlinear optical behavior (Muthuraman et al., 2001). These findings suggest the application of certain urea derivatives in the creation of advanced optical materials for technology and research purposes.

Antagonist Activity in Neuropeptide S

A series of urea derivatives have been synthesized and tested for their activity as Neuropeptide S (NPS) antagonists, identifying critical structural features for potent antagonist activity (Zhang et al., 2008). This research implies the use of urea compounds in studying and potentially treating conditions related to NPS activity, such as anxiety disorders.

Prostate Cancer Imaging

Urea derivatives have been evaluated as potential imaging agents for prostate-specific membrane antigen (PSMA), indicating their application in prostate cancer diagnosis (Chen et al., 2011). This underscores the role of specific urea derivatives in the development of new positron emission tomography (PET) imaging agents, contributing to improved cancer diagnostics.

Properties

IUPAC Name

1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-[(4-methylphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O2/c1-13-5-7-14(8-6-13)11-21-19(25)22-16-10-18(24)23(12-16)17-4-2-3-15(20)9-17/h2-9,16H,10-12H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGIRGIVAXKTWFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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